molecular formula C9H7BrN2O2 B11862382 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B11862382
M. Wt: 255.07 g/mol
InChI Key: CYFFWRZGLUMJPT-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 6th position, and a carbaldehyde group at the 2nd position of the pyrrolo[2,3-b]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-1H-pyrrolo[2,3-b]pyridine followed by formylation to introduce the carbaldehyde group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.

Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.

Major Products:

    Oxidation: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.

    Reduction: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways.

    Industry: It is utilized in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 4-Bromo-1H-pyrrolo[2,3-b]pyridine
  • 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
  • 2-Carbaldehyde-1H-pyrrolo[2,3-b]pyridine

Comparison: 4-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is unique due to the combination of its bromine, methoxy, and carbaldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potency in inhibiting specific molecular targets, making it a valuable candidate in drug discovery and development.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

4-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-3-7(10)6-2-5(4-13)11-9(6)12-8/h2-4H,1H3,(H,11,12)

InChI Key

CYFFWRZGLUMJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(N2)C=O)C(=C1)Br

Origin of Product

United States

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